6-(tert-Butyl)-1H-indole
Overview
Description
6-(tert-Butyl)-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with a tert-butyl group have been found to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . The roles of these targets vary from protein synthesis to metabolic regulation.
Mode of Action
Compounds with a tert-butyl group have been suggested to exhibit a unique reactivity pattern due to the crowded nature of the tert-butyl group . This reactivity may influence the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
Compounds with a tert-butyl group have been suggested to have implications in biosynthetic and biodegradation pathways . These pathways could potentially be affected by the compound, leading to downstream effects.
Pharmacokinetics
A study on a similar compound, p11, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures . These properties could potentially impact the bioavailability of 6-(tert-Butyl)-1H-indole.
Result of Action
The unique reactivity pattern of compounds with a tert-butyl group could potentially lead to various molecular and cellular effects .
Preparation Methods
The synthesis of 6-(tert-Butyl)-1H-indole can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of indole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl group at the 6th position of the indole ring.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple a 6-bromoindole with tert-butylboronic acid, resulting in the formation of this compound. This method offers high selectivity and yields under mild reaction conditions .
Chemical Reactions Analysis
6-(tert-Butyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 6-tert-butylindoline.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Scientific Research Applications
6-(tert-Butyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties
Properties
IUPAC Name |
6-tert-butyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-8,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMQJWPTYZPZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620435 | |
Record name | 6-tert-Butyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887581-54-6 | |
Record name | 6-tert-Butyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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